Ethyl 1-methoxy-3-oxocyclobutanecarboxylate
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Overview
Description
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is a cyclobutane derivative, characterized by the presence of an ethyl ester group, a methoxy group, and a keto group on the cyclobutane ring. It is known for its unique blend of reactivity and stability, making it valuable in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base, followed by methoxylation using sodium methoxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane
Catalysts: Bases such as sodium hydride or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-methoxy-3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be compared with similar compounds such as:
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.
3-Oxocyclobutanecarboxylic acid: Lacks the ethyl ester and methoxy groups, making it less reactive in certain conditions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Biological Activity
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a chemical compound with significant potential in pharmaceutical applications due to its unique structural properties, which include a cyclobutane ring and various functional groups. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C7H10O3
- Molecular Weight : 142.15 g/mol
- IUPAC Name : Ethyl 3-oxocyclobutane-1-carboxylate
- CAS Number : 87121-89-9
Synthesis
The synthesis of this compound typically involves several methods, including:
- Esterification reactions with cyclobutanecarboxylic acid derivatives.
- Reactions with nucleophiles and electrophiles , which are essential for its role as an intermediate in organic synthesis.
These synthetic routes highlight the compound's versatility and importance in developing more complex molecules used in drug development and agrochemicals .
This compound exhibits biological activity primarily through its interactions with various biological targets. Its mechanism of action may involve:
- Inhibition of enzymes related to metabolic pathways, which could be beneficial in treating diseases such as cancer.
- Modulation of signaling pathways , potentially affecting cell proliferation and apoptosis.
Pharmacokinetics
Studies suggest that this compound may possess favorable pharmacokinetic properties, including:
- Absorption : High absorption rates due to its lipophilic nature.
- Metabolism : Potential for biotransformation through cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies and Research Findings
Recent studies have investigated the biological effects of this compound in various contexts:
- Anticancer Activity
- Enzyme Inhibition
- Synthetic Applications
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is valuable to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
Compound Name | Molecular Formula | Biological Activity | Key Applications |
---|---|---|---|
This compound | C7H10O3 | Anticancer, enzyme inhibition | Pharmaceutical intermediates |
Ethyl 3-Oxocyclobutanecarboxylate | C7H10O3 | Moderate enzyme inhibition | Organic synthesis |
Benzyl 3-Oxocyclobutane-1-Carboxylate | C12H12O3 | Antimicrobial properties | Drug development |
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h3-5H2,1-2H3 |
InChI Key |
AUAFQVWHQBYQRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)OC |
Origin of Product |
United States |
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